4-Cyclopropylmethoxy-1H-pyrazole is a substituted pyrazole compound characterized by the presence of a cyclopropylmethoxy group attached to the pyrazole ring. Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms, which contribute to their diverse chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
4-Cyclopropylmethoxy-1H-pyrazole can be classified as a heterocyclic organic compound. Pyrazoles, including this specific derivative, are often synthesized for their pharmacological properties, which may include anti-inflammatory, analgesic, and antitumor activities. The presence of the cyclopropylmethoxy substituent is believed to influence the compound's reactivity and biological properties, making it a subject of various studies in synthetic and medicinal chemistry.
The synthesis of 4-cyclopropylmethoxy-1H-pyrazole typically involves several methods, including:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection. For example, using silica gel or other solid supports can enhance purification processes following synthesis.
4-Cyclopropylmethoxy-1H-pyrazole can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-cyclopropylmethoxy-1H-pyrazole is not fully elucidated but may involve:
Biological assays are necessary to determine the exact mechanism of action and how structural variations influence these interactions.
Relevant data from similar compounds indicate that pyrazoles generally exhibit moderate stability but may degrade under extreme pH or temperature conditions.
4-Cyclopropylmethoxy-1H-pyrazole has potential applications in several fields:
Research into 4-cyclopropylmethoxy-1H-pyrazole continues to expand its potential applications across various scientific disciplines. Further studies are required to fully understand its pharmacological profile and optimize its use in therapeutic settings.
Pyrazole, a five-membered heterocycle featuring two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and favorable physicochemical properties. Its unique electronic configuration—where N1 behaves as a hydrogen bond donor (akin to pyrrole) and N2 acts as a hydrogen bond acceptor (similar to pyridine)—enables diverse interactions with biological targets [4] [8]. This dual functionality facilitates molecular recognition in enzyme active sites and receptor binding pockets, as exemplified by drugs like celecoxib (COX-2 inhibitor) and crizotinib (ALK inhibitor) [2] [6]. The pyrazole ring also serves as a bioisostere for benzene or phenol, significantly reducing lipophilicity (clog P = 0.24 vs. 2.14 for benzene) while improving metabolic stability and aqueous solubility [4]. These attributes have led to >50 FDA-approved pyrazole-containing drugs targeting conditions ranging from inflammation to oncology [4] [9].
Table 1: Selected FDA-Approved Pyrazole-Based Drugs
Drug Name | Therapeutic Category | Molecular Target |
---|---|---|
Celecoxib | Anti-inflammatory | COX-2 |
Crizotinib | Anticancer (NSCLC) | ALK/ROS1 |
Rimonabant* | Anti-obesity | CB1 receptor |
Apixaban | Anticoagulant | Factor Xa |
Eltrombopag | Thrombocytopenia | Thrombopoietin receptor |
*Withdrawn due to safety concerns; illustrates target engagement. Sources: [2] [4] [6]
4-Cyclopropylmethoxy-1H-pyrazole (C₇H₁₀N₂O, PubChem CID: 138985546) exemplifies strategic molecular design within the pyrazole class [1]. Its structure features:
Table 2: Key Physicochemical Properties of 4-Cyclopropylmethoxy-1H-Pyrazole
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₁₀N₂O | - |
Molecular Weight | 138.17 g/mol | Favorable for bioavailability |
Hydrogen Bond Acceptors | 3 | Enhances target interactions |
Hydrogen Bond Donors | 1 (N-H) | Critical for H-bond donation |
log P (Predicted) | 1.19–1.89 | Balanced lipophilicity for membrane permeation |
Aromatic Substituent Pattern | 1,4-disubstituted | Optimizes electronic distribution |
Pyrazole chemistry originated in 1883 with Knorr’s seminal synthesis via condensation of β-diketones with hydrazines, yielding regioisomeric mixtures [2] [9]. Early applications focused on antipyretics (e.g., antipyrine, 1887) and anti-inflammatories (e.g., phenylbutazone, 1949). The 1990s marked a turning point with structure-based drug design (SBDD), enabling regioselective synthesis and rational optimization of pyrazole derivatives:
The introduction of alkoxy groups (e.g., cyclopropylmethoxy) at position 4 emerged from studies on pyrazole’s electronic distribution. Analogues like 3-[4-bromo-3-(cyclopropylmethoxy)phenyl]-5-methyl-1H-pyrazole (CAS: 1509934-53-5) illustrate applications in targeted therapies [10]. Today, >30% of recent pyrazole patents feature 4-alkoxy substitutions, underscoring their role in optimizing drug-like properties [6] [9].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2